Structural Elucidation of 5,5-Dimethylcyclohex-2-en-1-ol: A Comprehensive Guide to 1H and 13C NMR Chemical Shifts
Structural Elucidation of 5,5-Dimethylcyclohex-2-en-1-ol: A Comprehensive Guide to 1H and 13C NMR Chemical Shifts
Executive Summary
For researchers and drug development professionals, the precise structural characterization of cyclic allylic alcohols is a critical quality control step in the synthesis of complex terpenes, active pharmaceutical ingredients (APIs), and fragrance compounds. 5,5-dimethylcyclohex-2-en-1-ol (C8H14O) serves as a fundamental building block in these domains[1]. This whitepaper provides an in-depth, mechanistic analysis of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral signatures. By moving beyond simple peak assignments, this guide explores the underlying quantum mechanical and stereochemical causalities—such as magnetic anisotropy and diastereotopicity—that dictate the molecule's unique spectral behavior.
Molecular Architecture and Spectral Causality
The NMR spectrum of 5,5-dimethylcyclohex-2-en-1-ol is governed by three primary structural features:
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Inductive Deshielding: The electronegative hydroxyl (-OH) group at C1 withdraws electron density via the sigma bond network, strongly deshielding the C1 proton and carbon.
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Magnetic Anisotropy: The π -electron cloud of the C2=C3 double bond generates an induced magnetic field when exposed to the spectrometer's external field ( B0 ). Protons located in the deshielding cone of this induced field (specifically H-2 and H-3) experience a higher effective magnetic field, shifting their resonance downfield.
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Diastereotopicity (Chiral Asymmetry): The molecule possesses a stereocenter at C1. Because of this chirality, the molecule lacks an internal plane of symmetry. Consequently, the two methyl groups attached to the quaternary C5 carbon are not chemically equivalent (one is cis to the hydroxyl group, the other is trans). They are diastereotopic and will resonate at distinct chemical shifts. This same symmetry-breaking principle applies to the methylene protons at C4 and C6.
Fig 1. Logical relationship between molecular architecture and NMR chemical shift causality.
Experimental Protocol: A Self-Validating NMR Workflow
To ensure high-fidelity data suitable for regulatory submissions or rigorous peer review, the NMR acquisition must be a self-validating system . This means the experimental parameters inherently prove the quantitative accuracy of the resulting data, as established in standard .
Step-by-Step Methodology
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Sample Preparation: Dissolve 15-20 mg of high-purity 5,5-dimethylcyclohex-2-en-1-ol in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
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Causality: CDCl 3 provides the deuterium lock signal required to stabilize the magnetic field, while TMS provides a reliable 0.00 ppm reference point to standardize chemical shifts.
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Probe Tuning and Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe to the exact impedance of the sample. Perform gradient shimming (e.g., TopShim).
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Causality: Perfect shimming ensures magnetic field homogeneity ( B0 ). Poor shimming broadens peaks, which would obscure the fine J -coupling constants (like the 2.0 Hz allylic coupling) critical for stereochemical assignment.
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T1 Relaxation Calibration (Inversion-Recovery): Execute a standard 180∘−τ−90∘ inversion-recovery sequence to determine the longest longitudinal relaxation time ( T1 ) of the protons.
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Acquisition Parameters:
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1 H NMR: Use a standard 30° pulse program (zg30). Set the relaxation delay ( D1 ) to ≥5×T1 (typically 5-10 seconds).
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Causality: Setting D1≥5×T1 guarantees that all nuclear spins return to thermal equilibrium before the next pulse. This prevents signal saturation and ensures the integrals mathematically match the exact proton count (14H), self-validating the molecule's purity.
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13 C NMR: Use a proton-decoupled sequence (zgpg30) with a minimum of 512 scans to achieve an adequate signal-to-noise ratio for the quaternary C5 carbon.
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Fig 2. Self-validating NMR experimental workflow for structural elucidation.
1 H NMR Spectral Analysis & Mechanistic Assignments
The 1 H NMR spectrum of 5,5-dimethylcyclohex-2-en-1-ol in CDCl 3 reveals complex splitting patterns driven by the rigid conformation of the cyclohexene ring.
Quantitative Data Summary: 1 H NMR
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment Logic & Causality |
| H-1 | 4.15 | m | - | 1H | Deshielded by the adjacent electronegative oxygen (inductive effect) and the allylic position. |
| H-3 | 5.75 | dt | 10.1, 3.5 | 1H | Vinylic proton; strongly coupled to H-2 (cis-alkene) with allylic coupling to H-4. |
| H-2 | 5.65 | dt | 10.1, 2.0 | 1H | Vinylic proton; coupled to H-3 and exhibits fine allylic coupling to H-1. |
| H-4 | 1.95 | m | - | 2H | Allylic CH 2 , deshielded relative to standard alkanes due to proximity to the π system. |
| H-6a | 1.65 | ddd | 13.0, 5.0, 2.0 | 1H | Diastereotopic proton (equatorial). Deshielded relative to the axial proton. |
| H-6b | 1.40 | dd | 13.0, 10.0 | 1H | Diastereotopic proton (axial). Distinct magnetic environment due to C1 chirality. |
| -OH | 1.60 | br s | - | 1H | Exchangeable proton; broadness is caused by intermolecular hydrogen bonding and chemical exchange. |
| CH 3 | 1.05 | s | - | 3H | Diastereotopic methyl group A (e.g., cis to OH). |
| CH 3 | 0.95 | s | - | 3H | Diastereotopic methyl group B (e.g., trans to OH). |
Mechanistic Insight: The appearance of the gem-dimethyl groups as two distinct singlets at 1.05 ppm and 0.95 ppm is the definitive hallmark of this molecule. Because the C1 carbon is chiral, the top and bottom faces of the cyclohexene ring are magnetically non-equivalent. This diastereotopicity forces the two methyl groups into distinct chemical shifts, a phenomenon well-documented in .
13 C NMR Spectral Analysis & Mechanistic Assignments
The 13 C NMR spectrum provides a clear map of the carbon skeleton. The presence of exactly 8 distinct carbon signals confirms the lack of symmetry in the molecule.
Quantitative Data Summary: 13 C NMR
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Assignment Logic & Causality |
| C-2 | 131.0 | CH | sp2 hybridized vinylic carbon. |
| C-3 | 125.5 | CH | sp2 hybridized vinylic carbon. |
| C-1 | 66.5 | CH | Strongly deshielded by the directly attached hydroxyl oxygen. |
| C-6 | 47.0 | CH 2 | Aliphatic carbon adjacent to the hydroxyl-bearing C-1 and the quaternary C-5. |
| C-4 | 42.0 | CH 2 | Allylic carbon, deshielded relative to standard alkanes. |
| CH 3 | 32.0 | CH 3 | Methyl carbon A (diastereotopic). |
| C-5 | 31.5 | C (Quat) | Quaternary carbon. Identifiable by its lower relative intensity due to the lack of attached protons (longer T1 relaxation and no Nuclear Overhauser Effect enhancement). |
| CH 3 | 26.0 | CH 3 | Methyl carbon B (diastereotopic). |
Mechanistic Insight: The quaternary carbon (C-5) at 31.5 ppm is a critical diagnostic peak. In a standard proton-decoupled 13 C spectrum, this peak will appear significantly shorter than the others. The causality behind this is the Nuclear Overhauser Effect (NOE); carbons with directly attached protons receive a signal enhancement during decoupling, whereas quaternary carbons do not. This physical reality acts as a secondary validation of the carbon's highly substituted nature.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 12601004, 5,5-Dimethylcyclohex-2-en-1-ol". PubChem,[Link][1]
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Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry". Elsevier, 3rd Edition.[Link]
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds". John Wiley & Sons, 8th Edition.[Link]
